![molecular formula C16H25NOSi B8592733 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 101079-48-5](/img/structure/B8592733.png)

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-

Übersicht

Beschreibung

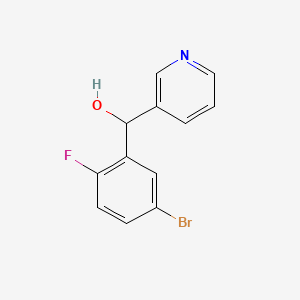

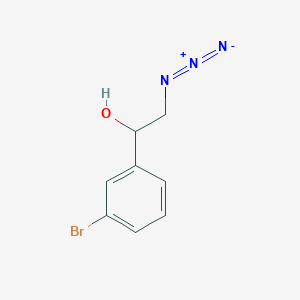

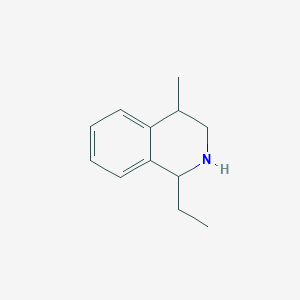

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis.

Vorbereitungsmethoden

The synthesis of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves several steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:

Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.

Reduction: The formyl group is reduced using sodium borohydride in methanol to obtain an alcohol.

Analyse Chemischer Reaktionen

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Deprotection: The tert-butyl(dimethyl)silyl group can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran.

Wissenschaftliche Forschungsanwendungen

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- has several applications in scientific research:

Biology: Indole derivatives are known for their anticancer, anti-inflammatory, and antipsychotic activities.

Medicine: The compound is used in the development of pharmaceuticals due to its potential therapeutic properties.

Wirkmechanismus

The mechanism of action of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to biological effects such as inhibition of 5-lipoxygenase, which is involved in inflammatory processes . The tert-butyl(dimethyl)silyl group provides stability and protection during synthetic transformations.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- include:

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl(dimethyl)silyl group and is used as a precursor to biologically active natural products.

(tert-Butyldimethylsilyloxy)acetaldehyde: This compound is used in synthetic glycobiology and can act as both an aldol donor and acceptor.

tert-Butyldimethylsilanol: This compound is used as a protecting group in organic synthesis and has similar stability properties.

The uniqueness of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- lies in its specific structure, which combines the indole core with a tert-butyl(dimethyl)silyl protecting group, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer |

101079-48-5 |

|---|---|

Molekularformel |

C16H25NOSi |

Molekulargewicht |

275.46 g/mol |

IUPAC-Name |

tert-butyl-[2-(1H-indol-3-yl)ethoxy]-dimethylsilane |

InChI |

InChI=1S/C16H25NOSi/c1-16(2,3)19(4,5)18-11-10-13-12-17-15-9-7-6-8-14(13)15/h6-9,12,17H,10-11H2,1-5H3 |

InChI-Schlüssel |

SXGCXXIWQAHVNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CNC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

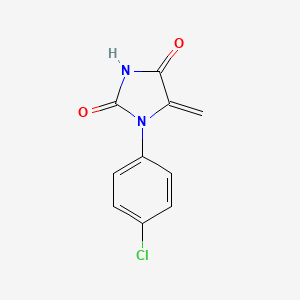

![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)

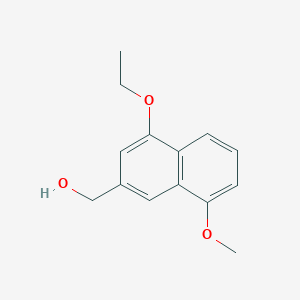

dimethyl-](/img/structure/B8592740.png)

![ethyl 4-[2-(1H-imidazol-1-yl)acetamido]benzoate](/img/structure/B8592741.png)